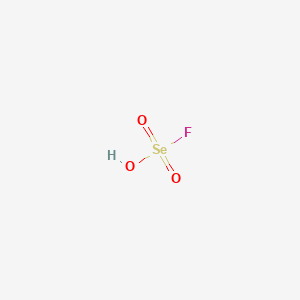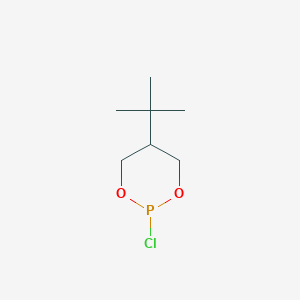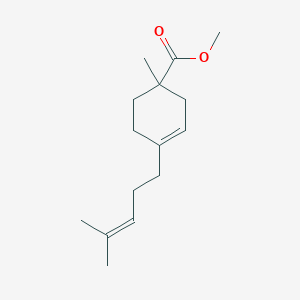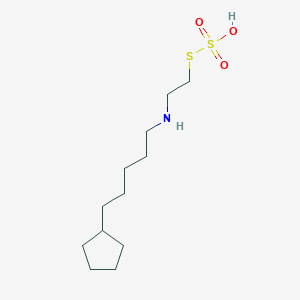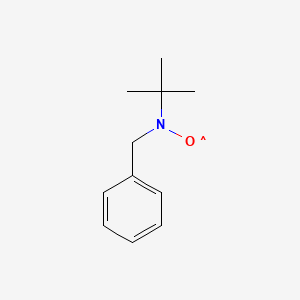
Benzyl tert-butyl nitroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl tert-butyl nitroxide is a stable free radical compound characterized by the presence of a nitroxide group attached to a benzyl and a tert-butyl group. Nitroxides are known for their unique properties, including stability and reactivity, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl tert-butyl nitroxide can be synthesized through the oxidation of benzyl tert-butyl amine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the nitroxide radical being stabilized by the bulky tert-butyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also include purification steps to ensure the stability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl tert-butyl nitroxide undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to hydroxylamine.
Substitution: The benzyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxoammonium cations.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl tert-butyl nitroxide has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a probe to investigate biological systems, including the study of oxidative stress and redox biology.
Medicine: Potential therapeutic applications due to its antioxidant properties, which can protect cells from oxidative damage.
Industry: Utilized in polymer chemistry for controlled radical polymerization processes, leading to the synthesis of well-defined polymers.
Mécanisme D'action
The mechanism by which benzyl tert-butyl nitroxide exerts its effects involves the stabilization of the nitroxide radical by the bulky tert-butyl group. This stabilization allows the compound to participate in redox reactions, acting as both an oxidizing and reducing agent. The nitroxide group can interact with various molecular targets, including free radicals and reactive oxygen species, thereby modulating oxidative stress and redox balance in biological systems.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous systems.
Di-tert-butyl nitroxide: A simpler nitroxide radical with similar stability but different reactivity profiles.
Uniqueness: Benzyl tert-butyl nitroxide is unique due to the presence of both benzyl and tert-butyl groups, which provide enhanced stability and specific reactivity. This makes it particularly valuable in applications requiring stable and reactive nitroxide radicals.
Propriétés
Numéro CAS |
24293-08-1 |
|---|---|
Formule moléculaire |
C11H16NO |
Poids moléculaire |
178.25 g/mol |
InChI |
InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
VICRAWMDVMFKFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC1=CC=CC=C1)[O] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
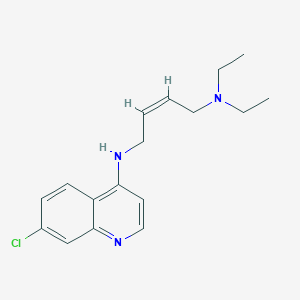
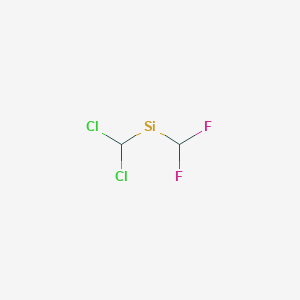
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
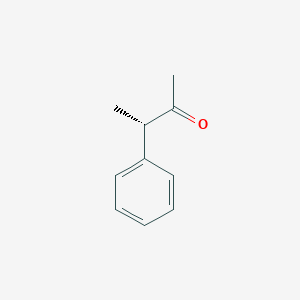
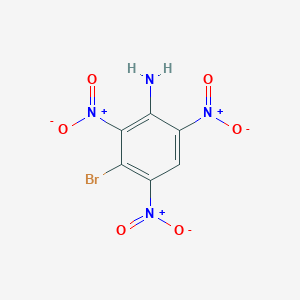
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
